molecular formula C14H25N2P B158740 Bis(diethylamino)phenylphosphine CAS No. 1636-14-2

Bis(diethylamino)phenylphosphine

Cat. No.: B158740
CAS No.: 1636-14-2
M. Wt: 252.34 g/mol
InChI Key: HTIVDCMRYKVNJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(diethylamino)phenylphosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents to form the desired phosphine compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(diethylamino)phenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Bis(diethylamino)phenylphosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in a wide range of catalytic reactions. Its ability to stabilize various transition metal complexes sets it apart from other similar phosphine ligands .

Properties

IUPAC Name

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIVDCMRYKVNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167622
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-14-2
Record name Phenylbis(diethylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of Bis(diethylamino)phenylphosphine in synthetic chemistry?

A1: this compound serves as a versatile reagent for synthesizing heterocyclic compounds, particularly 1,3,5,2λ3-triazaphosphorines. It reacts with N-thioamido amidines under reflux in toluene, releasing two molecules of dialkylamine and forming the desired triazaphosphorine ring system []. This reactivity highlights its utility in constructing phosphorus-containing heterocycles.

Q2: Can you provide the structural characterization data for this compound?

A2:
Molecular Formula: C14H25N2P []* Molecular Weight: 252.34 g/mol []* Physical State: Colorless liquid []* Boiling Point: 113–116 °C (2 Torr) [] * Density: 0.971 g cm−3 (25 °C) []* Refractive Index:* 1.5340 (20 °C) []

Q3: How does this compound contribute to the synthesis of optically active compounds?

A3: this compound plays a crucial role in synthesizing optically active P-chiral dioxophenylphospholane-borane complexes. For example, it reacts with methyl 2,6-di-O-benzyl-beta-D-galactopyranoside to form a carbohydrate-derived phosphinite with high diastereoselectivity []. This example demonstrates the potential of this compound in asymmetric synthesis and chiral molecule development.

Q4: Are there any known reactions involving this compound and transition metal complexes?

A4: Yes, this compound can act as a ligand in transition metal complexes. Research shows its incorporation into cyclopentadienyl manganese carbonyl complexes, like CpMn(CO)2(PPh(NEt2)2). This complex undergoes interesting P–N bond cleavage reactions upon treatment with halogen acids or fluorinating agents, leading to the formation of various substituted phosphine complexes []. These reactions highlight the reactivity of this compound and its potential in organometallic chemistry.

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